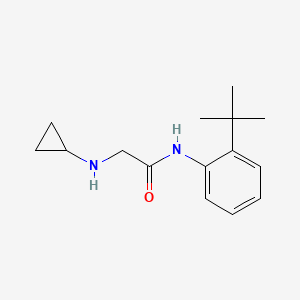
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺: 是一种属于酰胺类别的有机化合物。它的特点是在苯环上连接了一个叔丁基,苯环通过一个环丙基氨基连接到一个乙酰胺部分。
准备方法
合成路线和反应条件
N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺的合成可以通过几种合成路线实现。一种常见的方法是使2-(叔丁基)苯胺与环丙基异氰酸酯反应,生成相应的脲中间体。然后将该中间体与乙酸酐进行环化反应,得到所需的酰胺化合物。反应条件通常包括使用惰性气氛(如氮气或氩气)和0°C至室温的温度。
工业生产方法
在工业环境中,N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺的生产可能涉及大规模间歇或连续流过程。关键步骤包括起始材料的制备、试剂的控制添加以及通过结晶、蒸馏或色谱等技术对最终产品的纯化。反应条件(如温度、压力和溶剂选择)的优化对于确保化合物的产率和纯度至关重要。
化学反应分析
反应类型
N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,产生还原衍生物。
取代: 该化合物可以发生亲核取代反应,其中酰胺基团可以被其他亲核试剂(如胺或醇)取代。
常用试剂和条件
氧化: 在升高的温度下,在水性或酸性介质中的高锰酸钾。
还原: 在低温下,在无水乙醚或四氢呋喃中的氢化铝锂。
取代: 在氢氧化钠或碳酸钾等碱存在下,亲核试剂(如胺或醇)。
形成的主要产物
氧化: 形成氧化衍生物,如羧酸或酮。
还原: 形成还原衍生物,如胺或醇。
取代: 形成取代的酰胺或酯。
科学研究应用
N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺在科学研究中有几种应用,包括:
药物化学: 研究该化合物作为药物活性剂的潜力,特别是在开发针对特定受体或酶的药物方面。
有机合成: 它作为合成更复杂分子(包括药物和农药)的构建单元。
材料科学: 研究该化合物在开发具有特定性能(如聚合物或涂层)的新型材料方面的潜在用途。
作用机理
N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺的作用机制涉及其与酶或受体等分子靶标的相互作用。该化合物可能充当抑制剂或激活剂,调节这些靶标的活性并影响各种生化途径。所涉及的特定途径取决于其应用环境,例如在药物化学或材料科学中的应用。
作用机制
The mechanism of action of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
相似化合物的比较
类似化合物
- N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺
- N-(2-(叔丁基)苯基)-2-(环丙基氨基)丙酰胺
- N-(2-(叔丁基)苯基)-2-(环丙基氨基)丁酰胺
独特性
N-(2-(叔丁基)苯基)-2-(环丙基氨基)乙酰胺的独特性在于存在环丙基氨基,它赋予分子特定的空间和电子性质。这种独特性会影响其反应性、稳定性和与其他分子的相互作用,使其成为各种应用中的一种有价值的化合物。
生物活性
N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
This compound features a tert-butyl group, a cyclopropylamino moiety, and an acetamide functional group, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinase pathways. In particular, studies have shown that it interacts with CSNK2A (casein kinase 2 alpha), which is implicated in various cellular processes including cell proliferation and survival.
Key Findings:
- Inhibition of CSNK2A : The compound has demonstrated sub-nanomolar activity against CSNK2A, suggesting strong inhibitory potential. This is crucial as CSNK2A is often overactive in cancer cells, promoting tumor growth .
- Selectivity : The compound shows good selectivity for CSNK2A over other kinases, minimizing off-target effects that are common with many kinase inhibitors .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Antiviral Activity : The compound exhibited promising results in antiviral assays, with an IC50 value around 100 nM. This suggests potential applications in treating viral infections .
- Metabolic Stability : Despite its potent activity, the compound faces challenges related to metabolic stability. Studies indicated rapid clearance in rodent models due to high intrinsic clearance rates in hepatocytes, highlighting a need for further optimization to improve bioavailability .
Case Studies
Several case studies have explored the application of this compound in drug discovery and development:
-
Case Study on CSNK2A Inhibition : A study focused on optimizing analogs of this compound for enhanced potency and reduced clearance. The findings emphasized the importance of structural modifications to improve metabolic stability while retaining biological activity .
Compound IC50 (nM) Clearance (h−1) Remarks Original 100 High Rapid clearance observed Analog A 50 Moderate Improved potency Analog B 30 Low Best candidate for further development - Clinical Implications : Another case study evaluated the therapeutic potential of the compound in preclinical cancer models. The results indicated significant tumor growth inhibition when administered at specific dosages, supporting further investigation into its clinical applications .
属性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
N-(2-tert-butylphenyl)-2-(cyclopropylamino)acetamide |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)12-6-4-5-7-13(12)17-14(18)10-16-11-8-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) |
InChI 键 |
IABRXODCYWUUSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















